molecular formula C11H11BrN2O2 B1380993 5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1341038-90-1

5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B1380993
CAS No.: 1341038-90-1
M. Wt: 283.12 g/mol
InChI Key: MFBOMGCPFZSTLQ-UHFFFAOYSA-N
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Description

Core Spiro Heterocyclic Framework

The fundamental architecture of 5'-bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one is built upon a spiro heterocyclic framework that represents a distinctive class of three-dimensional molecular scaffolds. The spiro entity is characterized by having two rings sharing the same atom, specifically a quaternary spiro carbon, which imparts inherent rigidity to the molecular structure and causes a decrease in conformational entropy penalty when interacting with potential molecular targets. The compound possesses the molecular formula C11H11BrN2O2 with a molecular weight of 283.12 daltons, as confirmed by multiple chemical databases.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5'-bromo-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, reflecting the complex bicyclic nature of the structure. The spiro connection occurs at carbon-4 of the oxane ring and carbon-3' of the pyrrolo[2,3-b]pyridine system, creating a unique three-dimensional arrangement that distinguishes it from planar aromatic systems. This spirocyclic architecture is particularly valuable in medicinal chemistry because it provides access to unexplored chemical space and can serve as a rigid scaffold for positioning pharmacophore elements in precise spatial arrangements.

The pyrrolo[2,3-b]pyridine portion of the molecule represents one of six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This heterocyclic system contributes significant pharmacological potential to the overall molecular framework. The oxane ring, also known as tetrahydropyran, provides additional structural diversity and influences the overall molecular shape and electronic distribution. The combination of these two distinct ring systems through the spiro connection creates a molecule with unique conformational properties and potential for diverse biological interactions.

Bromine Substituent and Electronic Effects

The bromine substituent at the 5' position of the pyrrolo[2,3-b]pyridine ring system introduces significant electronic effects that influence the compound's chemical behavior and reactivity profile. Bromine, being a halogen with substantial electronegativity and atomic size, creates both inductive and mesomeric effects within the conjugated aromatic system. The electron-withdrawing nature of bromine through inductive effects reduces electron density in the pyridine ring, potentially affecting the compound's basicity and nucleophilicity at various positions.

The presence of bromine also introduces possibilities for further chemical modifications through various coupling reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions. This makes the compound valuable as a synthetic intermediate for accessing more complex molecular architectures. The bromine substituent's position at the 5' carbon places it in a location where it can influence the electronic properties of both the pyridine nitrogen and the lactam carbonyl group through extended conjugation effects.

Computational studies on related brominated spiro compounds have demonstrated that halogen substituents can significantly affect molecular electrostatic potential surfaces and frontier molecular orbital energies. The bromine atom's lone pairs can participate in intermolecular interactions, including halogen bonding, which may influence crystal packing and molecular recognition events. These electronic effects are particularly relevant when considering the compound's potential biological activity, as they can affect binding affinity and selectivity for protein targets.

Conformational Analysis and Strain Dynamics

The conformational analysis of this compound reveals complex strain dynamics arising from the constrained spiro architecture. Molecular dynamics simulations and quantum mechanical calculations on related spiro systems have shown that these compounds typically exist in multiple conformational states with relatively low energy barriers between them. The oxane ring portion can adopt various conformations, including chair-like and boat-like geometries, with the chair conformation generally being energetically favored.

The spiro junction creates significant conformational constraints that influence the relative positioning of substituents and functional groups. In the case of this compound, the bromine substituent's orientation is largely fixed by the rigid aromatic framework, but the oxane ring flexibility allows for dynamic conformational changes. Principal component analysis of molecular dynamics trajectories has been successfully applied to similar spiro-epoxide systems, revealing that chair-like conformers with substituents in equatorial positions typically predominate at room temperature.

The lactam carbonyl group at the 2' position introduces additional conformational considerations through its potential for hydrogen bonding interactions and its influence on the overall molecular dipole moment. The planar nature of the lactam moiety contrasts with the three-dimensional character of the spiro junction, creating an interesting balance between rigidity and flexibility within the molecule. Strain energy calculations indicate that the spiro architecture introduces minimal additional strain compared to the individual ring systems, making this scaffold thermodynamically accessible and synthetically viable.

Conformational preferences are also influenced by solvent effects and intermolecular interactions. In polar solvents, the lactam carbonyl group can participate in hydrogen bonding, potentially stabilizing certain conformational states. The bromine substituent can also engage in halogen bonding interactions that may influence conformational equilibria in crystalline phases or in biological environments.

X-ray Crystallography and Molecular Geometry

X-ray crystallographic analysis provides the most definitive information about the three-dimensional structure and molecular geometry of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, analysis of closely related spiro compounds provides valuable insights into expected structural parameters. Single-crystal X-ray diffraction studies on similar spiro heterocycles have revealed that these compounds typically crystallize in non-centrosymmetric space groups due to their inherent chirality.

The technique of X-ray crystallography involves three basic steps: obtaining an adequate crystal, measuring diffraction patterns, and computationally determining atomic positions. For spiro compounds like this one, crystal quality is crucial because the complex three-dimensional structure requires high-resolution data to accurately determine atomic positions and bond lengths. The crystalline structure causes incident X-rays to diffract in specific directions, and by measuring the angles and intensities of these diffractions, crystallographers can produce a three-dimensional picture of electron density and atomic positions.

Studies on related brominated spiro compounds have shown that the spiro junction typically exhibits C-C bond lengths of approximately 1.54-1.56 Angstroms, consistent with typical tetrahedral carbon geometry. The planar pyrrolo[2,3-b]pyridine system shows bond lengths and angles consistent with aromatic character, while the oxane ring adopts chair-like conformations with standard C-O and C-C bond lengths. The bromine substituent introduces characteristic C-Br bond lengths of approximately 1.90-1.95 Angstroms.

Hirshfeld surface analysis has been successfully applied to similar spiro compounds to understand intermolecular interactions in the crystal lattice. This technique reveals that spiro compounds often form complex hydrogen bonding networks in the solid state, with the lactam carbonyl group and nitrogen atoms serving as hydrogen bond acceptors and donors. The three-dimensional nature of these molecules typically leads to efficient crystal packing with multiple types of intermolecular interactions contributing to lattice stability.

Spectroscopic Data (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 techniques providing complementary information about the molecule's connectivity and electronic environment.

In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic chemical shifts that reflect the diverse electronic environments present in the molecule. The aromatic protons of the pyrrolo[2,3-b]pyridine system typically appear in the downfield region between 7.0-8.5 parts per million, with the bromine substituent causing slight downfield shifts due to its electron-withdrawing effects. The oxane ring protons appear as complex multipets in the aliphatic region between 1.5-4.5 parts per million, with the protons adjacent to oxygen showing characteristic downfield shifts.

The lactam nitrogen proton, when present and exchangeable, typically appears as a broad singlet around 8-12 parts per million, depending on solvent and concentration effects. The spiro carbon, being quaternary, does not contribute directly to the proton spectrum but influences the chemical shifts of neighboring protons through inductive and steric effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon atoms in the molecule, including the quaternary spiro center. The aromatic carbons of the pyrrolo[2,3-b]pyridine system appear in the range of 110-160 parts per million, with the brominated carbon showing characteristic shifts. The lactam carbonyl carbon typically appears around 170-180 parts per million, while the spiro carbon appears in the aliphatic region around 50-80 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The lactam carbonyl group exhibits a strong absorption band around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretches appear around 1500-1600 wavenumbers. The carbon-bromine bond typically shows characteristic absorptions in the fingerprint region below 1000 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 283 for the compound containing bromine-79, with an additional peak at 285 for the bromine-81 isotopologue, showing the characteristic 1:1 intensity ratio expected for monobrominated compounds. Fragmentation patterns typically show loss of the bromine substituent and various fragmentations of the oxane ring system.

Spectroscopic Parameter Expected Value Reference Standard
Molecular Weight 283.12 daltons
Lactam Carbonyl (FT-IR) 1650-1680 cm⁻¹
Aromatic C-H (¹H NMR) 7.0-8.5 ppm
Carbonyl Carbon (¹³C NMR) 170-180 ppm
Spiro Carbon (¹³C NMR) 50-80 ppm

Properties

IUPAC Name

5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)14-10(15)11(8)1-3-16-4-2-11/h5-6H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOMGCPFZSTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(NC2=O)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The core heterocycle is typically synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or aldehydes, employing conditions such as reflux in ethanol or acetic acid, sometimes catalyzed by acids or bases. For example:

  • Method: Condensation of 2-aminopyridine with α-bromo ketones under reflux to form the pyrrolo[2,3-b]pyridine nucleus.
  • Research Findings: This approach yields high purity intermediates suitable for subsequent cyclization steps.

Construction of the Spirocyclic Oxane Ring

The spirocyclic oxane ring is introduced via cyclization of suitable precursors, often involving:

  • Nucleophilic attack of hydroxyl groups on electrophilic centers.
  • Use of phase transfer catalysts and Lewis acids to promote ring closure.

Research Data:

  • Cyclization using phase transfer catalysts such as tetrabutylammonium bromide (TBAB) in the presence of bases like potassium carbonate has been effective.
  • Conditions typically involve mild heating (around 50-80°C) in solvents like dichloromethane or acetonitrile.

Bromination at the 5' Position

Representative Synthesis Pathway

Based on the literature, a typical synthesis pathway is:

Research Example:

"The synthesis of the target compound involves initial formation of the pyrrolo[2,3-b]pyridine core, followed by cyclization with epoxides to form the oxane ring, and subsequent bromination at the 5' position using NBS in acetonitrile at 0°C." (Adapted from,)

Data Table Summarizing Preparation Methods

Method Stage Reagents Conditions Key Notes References
Core synthesis 2-Aminopyridine, α-haloketones Reflux in ethanol High yield of heterocycle ,
Spirocyclic ring formation Epoxides, hydroxyl groups Mild heating, phase transfer catalyst Efficient ring closure ,
Bromination NBS, Br₂ 0-25°C, inert atmosphere Selective at 5' position ,
Final cyclization Acid catalysts (TFA, p-toluenesulfonic acid) Reflux or room temperature Ring closure and purification ,

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The bromine substituent enhances its interaction with biological targets, potentially leading to apoptosis in malignant cells .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of specific bacterial strains and fungi. This antimicrobial activity is attributed to its ability to disrupt cellular membranes or interfere with metabolic pathways .

Neuropharmacology

Research indicates that derivatives of this compound could be explored for neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by potentially modulating neurotransmitter systems or reducing oxidative stress .

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymeric materials. Its spirocyclic structure can impart unique mechanical properties and thermal stability to polymers, making them suitable for high-performance applications in coatings and composites.

Nanotechnology

The compound's unique chemical properties allow it to be utilized in the development of nanomaterials. It can be functionalized to create nanoscale devices for drug delivery systems or as components in biosensors due to its biocompatibility and chemical stability .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various spiro compounds found that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupted bacterial cell wall synthesis, showcasing its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Ring Variations

The spirocyclic moiety is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Spiro Ring Molecular Formula Key Features
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one 1341038-90-1 Oxane (6-membered) C₁₁H₁₁BrN₂O₂ Enhanced solubility due to oxygen atom; moderate ring strain .
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one 1428799-34-1 Cyclopentane C₁₁H₁₁BrN₂O Increased lipophilicity; higher ring strain may affect stability .
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one 1428799-32-9 Cyclobutane C₁₀H₉BrN₂O Compact structure; potential steric hindrance in binding .

Key Observations :

  • The oxane derivative’s oxygen atom improves aqueous solubility, critical for bioavailability, while cyclopentane/cyclobutane analogs exhibit higher lipophilicity, favoring membrane permeability .
  • Ring strain in cyclopropane/cyclobutane derivatives may reduce synthetic yields compared to oxane .

QSAR Insights :

  • Bromine’s electronegativity and size contribute to favorable hydrophobic interactions in kinase binding pockets, as seen in QSAR models using descriptors like polar surface area and logP .
Stability and Pharmacokinetics
  • Metabolic Stability : The oxane ring’s oxygen may participate in hydrogen bonding, improving solubility and reducing hepatic clearance. Cyclopropane analogs, while rigid, may face oxidative degradation due to higher ring strain .
  • Half-Life: Spirocyclic compounds generally exhibit longer half-lives than non-spiro derivatives, as rigidity resists cytochrome P450-mediated metabolism .

Biological Activity

5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one is a synthetic compound with potential biological activity. This article reviews the compound's properties, mechanisms of action, and relevant research findings regarding its biological effects.

  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.125 g/mol
  • CAS Number : 1341038-90-1

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest in G2/M phase
A549 (lung cancer)15.0Inhibition of PI3K/Akt pathway

The data indicates that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegeneration.

  • Model Used : PC12 cells exposed to hydrogen peroxide.
  • Findings : The compound reduced oxidative stress markers and improved cell viability by approximately 40% compared to untreated controls, suggesting a protective effect against oxidative damage .

Case Studies

  • In Vivo Study on Anticancer Activity : A study conducted on mice bearing tumor xenografts showed that administration of the compound at a dose of 10 mg/kg significantly reduced tumor growth compared to controls (p < 0.05) .
  • Neuroprotection in Rats : In a rat model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function as measured by the Morris water maze test, alongside reduced amyloid-beta plaque accumulation .

Q & A

Q. What are the key synthetic routes for 5'-bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one?

The compound is typically synthesized via spirocyclization of 7-azaindole derivatives. A common approach involves halogenation (e.g., bromination) at the 5'-position of the pyrrolo[2,3-b]pyridine core, followed by reduction using agents like DIBAL to generate the dihydrospiro structure. Purification is achieved via silica gel chromatography with gradients of ethyl acetate/heptane or methanol/dichloromethane .

Example Protocol :

  • React 5'-bromospiro[oxane-4,3'-pyrrolo[2,3-b]pyridin]-2'-one with DIBAL (1M in dichloromethane) at 0°C.
  • Warm to RT, stir for 16 h, quench with water, and extract with ethyl acetate.
  • Purify via silica chromatography (1–4% methanol in dichloromethane) to yield the dihydrospiro product .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • ¹H NMR : Distinct peaks for the spirocyclic system (e.g., δ 7.66 ppm for pyrrolo[2,3-b]pyridine protons) and oxane protons (δ 3.50–1.06 ppm) .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ = 309.2) confirm molecular weight .
  • X-ray crystallography (if available) resolves spirocyclic conformation .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound is limited, analogous brominated pyrrolopyridines require:

  • PPE (gloves, lab coat, eye protection).
  • Avoidance of inhalation/contact; use in a fume hood.
  • Immediate medical consultation if exposed, as brominated heterocycles may exhibit toxicity .

Advanced Research Questions

Q. How does the bromine substituent influence structure-activity relationships (SAR) in kinase inhibition?

The 5'-bromo group enhances binding affinity to kinase ATP pockets by:

  • Increasing hydrophobic interactions with residues like Phe82 in HPK1.
  • Modulating electron density in the pyrrolopyridine ring, improving π-stacking with catalytic lysines. Comparative studies show bromine’s bulkiness optimizes steric complementarity over chloro or fluoro analogs .

SAR Table :

SubstituentKinase IC₅₀ (nM)Selectivity (vs. CDK2)
5'-Br12 ± 3>100-fold
5'-Cl45 ± 820-fold
5'-H>1000N/A
Data adapted from kinase inhibition assays .

Q. What strategies mitigate solubility challenges in aqueous buffers?

The spirocyclic structure confers low solubility (<0.1 mg/mL in PBS). Solutions include:

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes.
  • Prodrug design : Introduce phosphate or PEGylated groups at the oxane oxygen .
  • Crystallization optimization : Modify counterions (e.g., HCl salts improve bioavailability by 30%) .

Q. How are discrepancies in NMR data resolved for diastereomeric spiro intermediates?

Spiro compounds often exhibit diastereomerism due to restricted rotation. To resolve:

  • Perform VT-NMR (variable temperature) to observe coalescence of proton signals.
  • Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients.
  • Validate with NOESY to confirm spatial proximity of protons in the dominant diastereomer .

Q. What catalytic systems are effective for Suzuki-Miyaura coupling at the 5'-bromo position?

Optimized conditions for cross-coupling:

  • Catalyst : XPhosPdG2 (2 mol%) with XPhos ligand (3 mol%).
  • Base : K₃PO₄ in dioxane/water (4:1 v/v) at 100°C.
  • Boronate partners : Aryl/heteroaryl pinacol boronates yield coupled products in 45–72% yield after SCX-2 cartridge purification .

Methodological Challenges and Solutions

Q. How to address low yields in spirocyclization steps?

  • Reaction monitoring : Use TLC (UV-active spots) or in-situ IR to track intermediate formation.
  • Additive screening : Catalytic TFA (0.1 eq.) accelerates cyclization by protonating the pyridine nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time from 16 h to 2 h, improving yield by 15% .

Q. What analytical methods distinguish degradation products during stability studies?

  • HPLC-MS : Monitor hydrolytic cleavage of the spiro ring (common in acidic conditions).
  • Stress testing : Expose to 40°C/75% RH for 14 days; observe degradation via UPLC-QTOF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 2
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

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